JNJ-39758979 dihydrochloride

説明

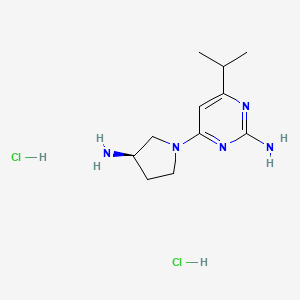

Structure

3D Structure of Parent

特性

CAS番号 |

1620648-30-7 |

|---|---|

分子式 |

C11H21Cl2N5 |

分子量 |

294.22 g/mol |

IUPAC名 |

4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine;dihydrochloride |

InChI |

InChI=1S/C11H19N5.2ClH/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16;;/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15);2*1H/t8-;;/m1../s1 |

InChIキー |

KXPWYAVIFCXPRW-YCBDHFTFSA-N |

異性体SMILES |

CC(C)C1=CC(=NC(=N1)N)N2CC[C@H](C2)N.Cl.Cl |

正規SMILES |

CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

JNJ-39758979 2HCl; JNJ-39758979 dihydrochloride; |

製品の起源 |

United States |

Foundational & Exploratory

JNJ-39758979 Dihydrochloride: A Technical Guide on its Mechanism of Action as a Histamine H4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and pruritic conditions. This technical guide delineates the mechanism of action of JNJ-39758979, presenting a comprehensive overview of its pharmacological properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways. The development of JNJ-39758979 was discontinued due to safety concerns, specifically drug-induced agranulocytosis, a critical consideration for future drug development targeting the H4R.[1] This document serves as an in-depth resource for researchers and professionals in the field of drug development and immunology.

Core Mechanism of Action: Histamine H4 Receptor Antagonism

JNJ-39758979 functions as a high-affinity, selective antagonist for the histamine H4 receptor.[2][3] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, and T cells. Upon activation by its endogenous ligand, histamine, the H4 receptor couples to the Gαi/o subunit of the heterotrimeric G protein. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3]

JNJ-39758979 competitively binds to the H4 receptor, preventing histamine from binding and initiating the downstream signaling cascade. By blocking this pathway, JNJ-39758979 effectively mitigates the pro-inflammatory and pruritic effects mediated by H4 receptor activation.[2][3][4]

Quantitative Pharmacological Data

The potency and selectivity of JNJ-39758979 have been characterized through various in vitro and preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding Affinity (Ki) and Functional Antagonism (pA2)

| Species | Receptor | Ki (nM) | pA2 | Reference |

| Human | H4R | 12.5 ± 2.6 | 7.9 | [2][3][4] |

| Mouse | H4R | 5.3 | 8.3 | [2][3] |

| Monkey | H4R | 25 | 7.5 | [2][3] |

| Rat | H4R | 188 | 7.2 | [2] |

| Guinea Pig | H4R | 306 | - | [2] |

| Dog | H4R | ≥10,000 | - | [2] |

| Human | H1R | >1,000 | - | |

| Human | H2R | >1,000 | - | |

| Human | H3R | - | - |

Ki values represent the inhibition constant, indicating the concentration of the drug that occupies 50% of the receptors. A lower Ki value signifies higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Preclinical Pharmacokinetic Parameters in Mice

| Parameter | Value | Unit | Dosing | Reference |

| Cmax | 0.3 | µM | 10 mg/kg, p.o. | [2] |

| t1/2 (oral) | 7.5 | hours | 10 mg/kg, p.o. | [2] |

| F (oral) | 36 | % | 10 mg/kg, p.o. | [2] |

| Vss | 19.9 | L/kg | 2 mg/kg, i.v. | [2] |

| AUC | 1.4 | µM*h | 2 mg/kg, i.v. | [2] |

| CL | 2.2 | L/h | 2 mg/kg, i.v. | [2] |

| t1/2 (i.v.) | 2.1 | hours | 2 mg/kg, i.v. | [2] |

Cmax: Maximum plasma concentration; t1/2: Half-life; F: Bioavailability; Vss: Volume of distribution at steady state; AUC: Area under the curve; CL: Clearance.

Signaling Pathway and Experimental Visualization

The following diagrams illustrate the mechanism of action of JNJ-39758979 and a typical experimental workflow.

References

- 1. Novel antihistamine drug JNJ 39758979 | PPTX [slideshare.net]

- 2. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-39758979 Dihydrochloride: A Technical Whitepaper on its Discovery, Synthesis, and Core Functional Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and pruritic responses. This technical guide provides an in-depth overview of the discovery, synthesis, and core functional characteristics of JNJ-39758979 dihydrochloride. The document summarizes key quantitative data, details experimental protocols for its synthesis and primary biological assays, and visualizes its mechanism of action and experimental workflows. While showing promise in preclinical and early clinical studies for conditions such as asthma, dermatitis, and pruritus, its development was halted due to safety concerns. Nevertheless, JNJ-39758979 remains a valuable tool for investigating the role of the H4 receptor in health and disease.

Discovery and Rationale

JNJ-39758979, chemically known as (R)-4-(3-amino-pyrrolidin-1-yl)-6-isopropyl-pyrimidin-2-ylamine, emerged from a focused medicinal chemistry program aimed at developing potent and selective H4 receptor antagonists.[1][2] The discovery built upon structure-activity relationship (SAR) studies of a series of 6-alkyl-2,4-diaminopyrimidines.[1] The rationale was centered on the growing body of evidence implicating the H4 receptor in the modulation of immune cell function, particularly mast cells and eosinophils, which are central to allergic and inflammatory conditions.[1][3]

The lead optimization process focused on enhancing potency at the human H4 receptor while maintaining selectivity against other histamine receptor subtypes (H1, H2, and H3) and a broader panel of off-target proteins.[1][4] This effort culminated in the identification of JNJ-39758979 as a clinical candidate with a promising preclinical profile.[1]

Synthesis of this compound

The synthesis of JNJ-39758979 is based on the construction of the 6-alkyl-2,4-diaminopyrimidine core followed by the introduction of the chiral aminopyrrolidine side chain. The following protocol is adapted from the general methods described in the scientific literature.[1]

Experimental Protocol: Synthesis of (R)-4-(3-aminopyrrolidin-1-yl)-6-isopropylpyrimidin-2-amine dihydrochloride

Step 1: Synthesis of 4-chloro-6-isopropyl-pyrimidin-2-amine

A solution of 4-hydroxy-6-isopropyl-pyrimidin-2-amine in phosphorus oxychloride is heated at reflux. Upon completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to yield 4-chloro-6-isopropyl-pyrimidin-2-amine.

Step 2: Synthesis of tert-butyl (R)-(1-(2-amino-6-isopropylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate

To a solution of 4-chloro-6-isopropyl-pyrimidin-2-amine in a suitable solvent such as dimethyl sulfoxide (DMSO) is added (R)-tert-butyl (pyrrolidin-3-yl)carbamate and a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture is heated to promote the nucleophilic aromatic substitution. After completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Synthesis of (R)-4-(3-aminopyrrolidin-1-yl)-6-isopropylpyrimidin-2-amine dihydrochloride (this compound)

The Boc-protected intermediate from Step 2 is dissolved in a suitable solvent (e.g., methanol or dioxane) and treated with an excess of hydrochloric acid (either as a solution in dioxane or as gaseous HCl). The reaction is stirred at room temperature until the deprotection is complete, as monitored by an appropriate method (e.g., TLC or LC-MS). The solvent is then removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford (R)-4-(3-aminopyrrolidin-1-yl)-6-isopropylpyrimidin-2-amine dihydrochloride as a solid.

In Vitro and In Vivo Activity

JNJ-39758979 has been characterized in a range of in vitro and in vivo assays that demonstrate its potent and selective antagonism of the H4 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data for JNJ-39758979.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity

| Parameter | Species | Value | Reference(s) |

| Ki (Binding Affinity) | |||

| H4 Receptor | Human | 12.5 ± 2.6 nM | [2][4] |

| Mouse | 5.3 nM | [4] | |

| Monkey | 25 nM | [4] | |

| Rat | 188 nM | [4] | |

| Guinea Pig | 306 nM | [4] | |

| Dog | >10,000 nM | [4] | |

| H1 Receptor | Human | >1,000 nM | [4] |

| H2 Receptor | Human | >1,000 nM | [4] |

| H3 Receptor | Human | 1,043 nM | [4] |

| pA2 (Functional Antagonism) | |||

| H4 Receptor (cAMP inhibition) | Human | 7.9 | [4] |

| Mouse | 8.3 | [4] | |

| Monkey | 7.5 | [4] | |

| Rat | 7.2 | [4] | |

| IC50 (Inhibition) | |||

| Histamine-induced mast cell chemotaxis | Mouse | 8 nM | [4] |

Table 2: Pharmacokinetic Properties

| Parameter | Species | Dose and Route | Value | Reference(s) |

| Plasma Half-life (t½) | Human | Single oral dose | 124-157 hours | [2] |

| Rat | 10 mg/kg, p.o. | 7.5 hours | [4] | |

| Rat | 2 mg/kg, i.v. | 2.1 hours | [4] | |

| Cmax | Rat | 10 mg/kg, p.o. | 0.3 µM | [4] |

| Oral Bioavailability (F) | Rat | 10 mg/kg, p.o. | 36% | [4] |

| Volume of Distribution (Vss) | Rat | 2 mg/kg, i.v. | 19.9 L/kg | [4] |

| Clearance (CL) | Rat | 2 mg/kg, i.v. | 2.2 L/h | [4] |

| Metabolic Stability (t½ in liver microsomes) | Human, Rat, Dog, Monkey | In vitro | >120 min | [4] |

Key Experimental Protocols

3.2.1. Histamine H4 Receptor-Mediated cAMP Inhibition Assay

This assay measures the ability of JNJ-39758979 to antagonize the histamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the H4 receptor.

-

Cell Line: HEK293 cells stably expressing the human histamine H4 receptor.

-

Protocol:

-

Cells are seeded in 96-well plates and cultured to confluency.

-

The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with varying concentrations of JNJ-39758979 or vehicle for a defined period.

-

Forskolin is added to stimulate adenylyl cyclase and induce cAMP production.

-

Histamine is then added at a concentration that produces a submaximal inhibition of the forskolin-induced cAMP response (e.g., EC80).

-

The incubation is continued for a specified time, after which the cells are lysed.

-

Intracellular cAMP levels are quantified using a suitable detection kit (e.g., HTRF, ELISA).

-

-

Data Analysis: The ability of JNJ-39758979 to reverse the histamine-induced inhibition of cAMP production is used to calculate its antagonist potency (pA2 or IC50).

3.2.2. Histamine-Induced Eosinophil Shape Change Assay

This assay assesses the functional antagonism of the H4 receptor on primary immune cells by measuring the inhibition of histamine-induced morphological changes in eosinophils.[3]

-

Cell Source: Freshly isolated human eosinophils from peripheral blood.

-

Protocol:

-

Whole blood or isolated eosinophils are pre-incubated with various concentrations of JNJ-39758979 or vehicle.

-

Histamine is added to induce eosinophil shape change.

-

The reaction is stopped after a short incubation period by fixation with paraformaldehyde.

-

Changes in cell morphology, specifically an increase in forward scatter (FSC), are measured by flow cytometry.[3]

-

-

Data Analysis: The concentration-dependent inhibition of the histamine-induced increase in FSC by JNJ-39758979 is used to determine its inhibitory potency.

3.2.3. Mast Cell Chemotaxis Assay

This assay evaluates the effect of JNJ-39758979 on the migration of mast cells towards a chemoattractant, a key process in the inflammatory response.

-

Cell Source: Bone marrow-derived mast cells (BMMCs) from mice.

-

Protocol:

-

A Boyden chamber or a similar chemotaxis system with a porous membrane is used.

-

The lower chamber is filled with media containing histamine as the chemoattractant.

-

BMMCs, pre-incubated with different concentrations of JNJ-39758979 or vehicle, are placed in the upper chamber.

-

The chamber is incubated for several hours to allow for cell migration through the membrane.

-

The number of cells that have migrated to the lower chamber is quantified by cell counting or a fluorescence-based method.

-

-

Data Analysis: The IC50 value for the inhibition of mast cell chemotaxis by JNJ-39758979 is determined.

Visualization of Pathways and Workflows

Signaling Pathway of the Histamine H4 Receptor and Antagonism by JNJ-39758979

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. JNJ-39758979 acts as a competitive antagonist, blocking the binding of histamine to the H4R and thereby preventing the downstream signaling cascade.

Caption: H4R signaling and JNJ-39758979 antagonism.

General Experimental Workflow for In Vitro Antagonist Profiling

The following diagram illustrates a typical workflow for characterizing the in vitro antagonist activity of a compound like JNJ-39758979.

Caption: In vitro antagonist profiling workflow.

Conclusion

This compound is a well-characterized, potent, and selective histamine H4 receptor antagonist. Its discovery and preclinical development provided significant insights into the therapeutic potential of targeting the H4 receptor for inflammatory and pruritic disorders. Although its clinical progression was halted, the detailed understanding of its synthesis, in vitro and in vivo activity, and mechanism of action ensures its continued value as a critical research tool for elucidating the complex roles of the histamine H4 receptor in physiological and pathological processes. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers in pharmacology and drug discovery.

References

JNJ-39758979 dihydrochloride H4 receptor selectivity profile

An In-Depth Technical Guide to the Histamine H4 Receptor Selectivity Profile of JNJ-39758979 Dihydrochloride

Introduction

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and pruritic responses.[1][2] Developed to explore the therapeutic potential of H4R modulation, this compound has been a critical tool in both preclinical and clinical research.[3][4] Its high affinity for the H4R and significant selectivity over other histamine receptor subtypes and a broad range of other molecular targets make it a valuable research probe.[5][6] This document provides a detailed overview of the selectivity profile of JNJ-39758979, including its binding affinities, functional activities, and the methodologies used for their determination.

Quantitative Selectivity Profile

The selectivity of JNJ-39758979 is characterized by its high affinity for the histamine H4 receptor across multiple species and substantially lower affinity for other histamine receptors (H1, H2, and H3) and a wide panel of other targets.

Table 1: Histamine Receptor Binding Affinity (Ki) of JNJ-39758979

| Species | H4 Receptor Ki (nM) | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) |

| Human | 12.5 ± 2.6[1][2] | >1,000[6] | >1,000[6] | 1,043[6] |

| Mouse | 5.3[5][7][8] | - | - | - |

| Monkey | 25[5][7][8] | - | - | - |

| Rat | 188[5][7][8] | - | - | - |

| Guinea Pig | 306[5][7][8][9] | - | - | - |

| Dog | ≥10,000[5][7][8] | - | - | - |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity (pA2) of JNJ-39758979 at the H4 Receptor

The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the functional potency of an antagonist.

| Species | pA2 Value |

| Human | 7.9[5][7][8] |

| Mouse | 8.3[5][7][8] |

| Monkey | 7.5[5][7][8] |

| Rat | 7.2[5][7][8] |

Table 3: Off-Target Selectivity Screening

JNJ-39758979 has demonstrated a high degree of selectivity when screened against a broad panel of other molecular targets.

| Target Class | Number of Targets Screened | Activity |

| Receptors, Ion Channels, Transporters | 48 | No significant activity at 1 µM[6] |

| Kinases | 66 | No significant activity at 10 µM[6] |

This broad screening confirms that JNJ-39758979 is highly selective for the H4 receptor, with greater than 80-fold selectivity over other histamine receptors and minimal interaction with a wide range of other biologically relevant targets.[1]

Signaling Pathway and Experimental Workflows

Histamine H4 Receptor Signaling

The histamine H4 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like histamine, the receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). JNJ-39758979 acts as a competitive antagonist, binding to the H4 receptor and preventing agonist-induced signaling.

References

- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. JNJ-39758979 | Histamine Receptor | TargetMol [targetmol.com]

- 9. JNJ-39758979 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetoimmunopharmacology.org]

JNJ-39758979 Dihydrochloride: A Technical Guide to its Species-Specific Receptor Affinity and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on hematopoietic cells.[1][2] Its role in modulating immune responses has made it a subject of significant interest in the development of therapeutics for inflammatory and allergic conditions. This technical guide provides an in-depth overview of the species-specific receptor affinity of JNJ-39758979, detailed experimental protocols for its characterization, and a summary of its functional activity.

Core Data: Species-Specific Receptor Affinity

The binding affinity of JNJ-39758979 for the histamine H4 receptor exhibits notable species-specificity. The compound demonstrates high affinity for the human, mouse, and monkey H4 receptors, with moderate affinity for the rat and guinea pig receptors, and significantly lower affinity for the dog H4 receptor. This highlights the importance of selecting appropriate animal models for preclinical studies.

| Species | Receptor | Parameter | Value (nM) |

| Human | Histamine H4 | Kᵢ | 12.5 |

| Mouse | Histamine H4 | Kᵢ | 5.3 |

| Monkey | Histamine H4 | Kᵢ | 25 |

| Rat | Histamine H4 | Kᵢ | 188 |

| Guinea Pig | Histamine H4 | Kᵢ | 306 |

| Dog | Histamine H4 | Kᵢ | ≥10,000 |

| Human | Histamine H1 | Kᵢ | >1,000 |

| Human | Histamine H2 | Kᵢ | >1,000 |

| Human | Histamine H3 | Kᵢ | 1,043 |

Table 1: Species-Specific Binding Affinity (Kᵢ) of JNJ-39758979 for the Histamine H4 Receptor and Selectivity Over Other Human Histamine Receptor Subtypes.[1]

The functional antagonist activity of JNJ-39758979, as measured by its ability to inhibit histamine-induced responses, also shows species-dependent differences.

| Species | Receptor | Parameter | Value |

| Human | Histamine H4 | pA₂ | 7.9 |

| Mouse | Histamine H4 | pA₂ | 8.3 |

| Monkey | Histamine H4 | pA₂ | 7.5 |

| Rat | Histamine H4 | pA₂ | 7.2 |

Table 2: Functional Antagonist Activity (pA₂) of JNJ-39758979 at the Histamine H4 Receptor Across Different Species.[1]

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist like histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit, also dissociated upon receptor activation, can activate downstream signaling pathways, including phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). JNJ-39758979 acts as an antagonist, blocking the binding of histamine and thereby preventing the initiation of this signaling cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the species-specific affinity and functional activity of JNJ-39758979.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of JNJ-39758979 for the histamine H4 receptor.

Protocol:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human, mouse, monkey, rat, guinea pig, or dog histamine H4 receptor are cultured in appropriate media.

-

Cells are harvested, and crude membrane fractions are prepared by homogenization and differential centrifugation.

-

The final membrane pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and protein concentration is determined.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer

-

A fixed concentration of [³H]-histamine (the radioligand)

-

Varying concentrations of JNJ-39758979 (the competitor)

-

Cell membrane preparation

-

-

The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and scintillation cocktail is added.

-

The amount of bound radioactivity is determined using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H4R ligand (e.g., histamine).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of JNJ-39758979 that inhibits 50% of specific [³H]-histamine binding).

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

-

cAMP Functional Assay

This assay measures the ability of JNJ-39758979 to antagonize histamine-induced inhibition of cAMP production.

Protocol:

-

Cell Culture:

-

HEK293 cells stably expressing the respective species-specific histamine H4 receptor are seeded into 96-well plates and cultured to a desired confluency.

-

-

Assay Procedure:

-

The cell culture medium is removed, and cells are washed with assay buffer.

-

Cells are pre-incubated with varying concentrations of JNJ-39758979 for a specified time (e.g., 15 minutes) at 37°C.

-

Cells are then stimulated with a fixed concentration of histamine (agonist) in the presence of a cAMP-inducing agent such as forskolin (which directly activates adenylyl cyclase) for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

The stimulation is stopped, and the cells are lysed.

-

Intracellular cAMP levels are quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

The concentration-response curves for JNJ-39758979 are plotted, and the IC₅₀ value is determined.

-

The pA₂ value, a measure of antagonist potency, is calculated using the Schild equation.

-

Eosinophil Shape Change Assay

This assay assesses the functional antagonism of JNJ-39758979 on histamine-induced eosinophil shape change, a physiological response mediated by the H4 receptor.

Protocol:

-

Eosinophil Isolation:

-

Eosinophils are isolated from fresh human or animal whole blood using density gradient centrifugation or immunomagnetic bead separation.

-

-

Shape Change Assay:

-

Isolated eosinophils are resuspended in an appropriate assay buffer.

-

The cells are pre-incubated with various concentrations of JNJ-39758979 for a defined period (e.g., 10 minutes) at room temperature.

-

Histamine is then added to stimulate the eosinophils for a short period (e.g., 5 minutes) at 37°C.

-

The reaction is stopped by adding a fixative solution (e.g., paraformaldehyde).

-

-

Flow Cytometry Analysis:

-

The change in cell shape is quantified by measuring the forward scatter (FSC) of the cells using a flow cytometer. An increase in FSC indicates a change from a round to a more irregular shape.

-

-

Data Analysis:

-

The percentage of cells that have undergone a shape change is determined for each concentration of JNJ-39758979.

-

The IC₅₀ value is calculated as the concentration of JNJ-39758979 that inhibits 50% of the histamine-induced eosinophil shape change.

-

Conclusion

This compound is a high-affinity, selective histamine H4 receptor antagonist with demonstrable species-specific differences in its binding and functional activities. The detailed experimental protocols provided in this guide offer a comprehensive framework for the in vitro characterization of this and similar compounds. A thorough understanding of its species-specific pharmacology is crucial for the design and interpretation of preclinical and clinical studies aimed at evaluating its therapeutic potential in inflammatory and allergic diseases.

References

The Role of JNJ-39758979 Dihydrochloride in Inflammatory Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses.[1][2] This technical guide provides an in-depth overview of the role of JNJ-39758979 in modulating inflammatory cell signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of H4R antagonism. This document details the mechanism of action of JNJ-39758979, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the underlying signaling cascades.

Mechanism of Action

JNJ-39758979 exerts its effects by competitively binding to the histamine H4 receptor, thereby blocking the actions of endogenous histamine. The H4R is a G protein-coupled receptor (GPCR) primarily expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[3] Upon activation by histamine, the H4R couples to the Gαi/o subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

The reduction in cAMP, along with signals from the dissociated Gβγ subunits, triggers the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38. This signaling cascade ultimately leads to various cellular responses crucial for inflammation, such as chemotaxis, cytokine release, and changes in cell morphology.[5] By antagonizing the H4R, JNJ-39758979 effectively abrogates these histamine-induced pro-inflammatory events.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for JNJ-39758979.

Table 1: In Vitro Receptor Binding Affinity (Ki) and Functional Antagonism (pA2)

| Species | Receptor | Ki (nM) | pA2 |

| Human | H4R | 12.5 | 7.9 |

| Mouse | H4R | 5.3 | 8.3 |

| Monkey | H4R | 25 | 7.5 |

| Rat | H4R | 188 | 7.2 |

| Guinea Pig | H4R | 306 | - |

| Human | H1R | >10,000 | - |

| Human | H2R | >10,000 | - |

| Human | H3R | 1,043 | - |

Table 2: In Vivo Efficacy in Preclinical Models

| Model | Species | JNJ-39758979 Dose | Route of Administration | Key Findings |

| Ovalbumin-Induced Asthma | Mouse | 10, 30 mg/kg | Oral | Reduction in bronchoalveolar lavage (BAL) fluid eosinophils and lymphocytes. |

| DNFB-Induced Contact Hypersensitivity | Mouse | 10, 30 mg/kg | Oral | Reduction in ear swelling. |

| Histamine-Induced Pruritus | Mouse | 10, 30, 100 mg/kg | Oral | Inhibition of scratching behavior. |

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by histamine binding to the H4 receptor and the point of intervention for JNJ-39758979.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in determining the binding affinity of JNJ-39758979 to the H4 receptor.

Experimental Workflow: Ovalbumin-Induced Asthma Model

This diagram illustrates the experimental design for evaluating the efficacy of JNJ-39758979 in a mouse model of allergic asthma.

Experimental Protocols

Radioligand Binding Assay for H4R

Objective: To determine the binding affinity (Ki) of JNJ-39758979 for the histamine H4 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing human H4R.

-

[3H]-Histamine (Radioligand).

-

This compound.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well plates.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Thaw the H4R-expressing cell membranes on ice and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .

-

Prepare serial dilutions of JNJ-39758979 in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 10 µM unlabeled histamine (for non-specific binding) or JNJ-39758979 dilution.

-

50 µL of [3H]-Histamine (final concentration ~1-2 nM).

-

100 µL of the cell membrane suspension.

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration manifold.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of JNJ-39758979 from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional antagonist activity (pA2) of JNJ-39758979 at the H4R.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human H4R.

-

Histamine.

-

This compound.

-

Forskolin.

-

IBMX (3-isobutyl-1-methylxanthine).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well plates.

Procedure:

-

Seed the H4R-expressing cells into 384-well plates and culture overnight.

-

Remove the culture medium and add assay buffer containing 0.5 mM IBMX. Incubate for 30 minutes at room temperature.

-

Add varying concentrations of JNJ-39758979 to the wells and incubate for 15-30 minutes.

-

Add a fixed concentration of histamine (typically EC80) and a sub-maximal concentration of forskolin (to amplify the Gαi signal) to all wells except the basal control.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Generate a dose-response curve for histamine in the absence and presence of different concentrations of JNJ-39758979.

-

Calculate the pA2 value from a Schild plot analysis.

Ovalbumin-Induced Allergic Asthma Mouse Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of JNJ-39758979.[6][7]

Materials:

-

BALB/c mice (female, 6-8 weeks old).

-

Ovalbumin (OVA).

-

Aluminum hydroxide (Alum).

-

This compound.

-

Vehicle (e.g., 0.5% methylcellulose).

-

Phosphate-buffered saline (PBS).

-

Aerosol delivery system (nebulizer).

Procedure:

-

Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[7]

-

Treatment: From day 21 to day 27, administer JNJ-39758979 (e.g., 10 or 30 mg/kg) or vehicle orally once daily.

-

Challenge: On days 25, 26, and 27, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes.

-

Analysis: 24 hours after the final challenge (day 28):

-

Collect bronchoalveolar lavage (BAL) fluid.

-

Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.

-

Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.

-

Process lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

-

DNFB-Induced Contact Hypersensitivity Mouse Model

Objective: To assess the effect of JNJ-39758979 on delayed-type hypersensitivity.[8]

Materials:

-

C57BL/6 mice (female, 6-8 weeks old).

-

2,4-Dinitrofluorobenzene (DNFB).

-

Acetone and olive oil (4:1 vehicle).

-

This compound.

-

Vehicle (e.g., 0.5% methylcellulose).

-

Micrometer caliper.

Procedure:

-

Sensitization: On day 0, sensitize the mice by applying 25 µL of 0.5% DNFB in acetone:olive oil (4:1) to the shaved abdomen.

-

Treatment: Administer JNJ-39758979 (e.g., 10 or 30 mg/kg) or vehicle orally on days 4, 5, and 6.

-

Challenge: On day 5, challenge the mice by applying 10 µL of 0.2% DNFB to both sides of the right ear pinna.

-

Analysis: On day 6 (24 hours after challenge):

-

Measure the thickness of both ears using a micrometer caliper.

-

Calculate the ear swelling as the difference in thickness between the challenged (right) and unchallenged (left) ear.

-

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that targets the histamine H4 receptor to modulate inflammatory responses. Its high selectivity and potency make it a specific inhibitor of H4R-mediated signaling, which plays a crucial role in the pathogenesis of various inflammatory disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the role of H4R in disease and to develop novel anti-inflammatory therapies. Although clinical development of JNJ-39758979 was halted due to off-target effects, the knowledge gained from its study continues to inform the development of next-generation H4R antagonists with improved safety profiles.

References

- 1. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. benchchem.com [benchchem.com]

- 5. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Therapeutic Effect of Renifolin F on Airway Allergy in an Ovalbumin-Induced Asthma Mouse Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-39758979 Dihydrochloride: A Technical Guide on its Interaction with Mast Cell Activation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2][3][4] Initially investigated for inflammatory conditions such as asthma, atopic dermatitis, and rheumatoid arthritis, its development has provided valuable insights into the role of the H4 receptor in modulating immune responses.[1][5][6] This technical guide provides an in-depth analysis of JNJ-39758979's mechanism of action, with a specific focus on its influence on mast cell activation pathways. While not a direct inhibitor of the classical IgE-mediated degranulation cascade, JNJ-39758979 exerts its effects by blocking the histamine H4 receptor, a key modulator of mast cell and eosinophil function.

Mechanism of Action: Histamine H4 Receptor Antagonism

JNJ-39758979 functions as a competitive antagonist at the histamine H4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T-cells, and dendritic cells.[7][8] Unlike the H1 and H2 receptors which are coupled to Gαq and Gαs proteins respectively, the H4 receptor is primarily coupled to Gαi/o proteins.[9] Activation of the H4R by its endogenous ligand, histamine, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[9][10] This signaling cascade ultimately influences a range of cellular responses, including chemotaxis, cytokine and chemokine release, and the upregulation of adhesion molecules.[7][11]

JNJ-39758979's antagonism of the H4R blocks these downstream signaling events, thereby mitigating the pro-inflammatory effects of histamine on immune cells. It is important to distinguish this mechanism from direct inhibition of mast cell degranulation triggered by the aggregation of the high-affinity IgE receptor (FcεRI), which proceeds through a distinct signaling pathway involving spleen tyrosine kinase (Syk).

Quantitative Data

The following tables summarize the key quantitative metrics defining the potency and selectivity of JNJ-39758979.

Table 1: Binding Affinity (Ki) of JNJ-39758979 for Histamine H4 Receptors

| Species | Receptor | Ki (nM) | Reference |

| Human | H4R | 12.5 ± 2.6 | [2] |

| Mouse | H4R | 5.3 | [3][4] |

| Monkey | H4R | 25 | [3][4] |

Table 2: Functional Antagonism (pA2) of JNJ-39758979

| Species | Assay | pA2 | Reference |

| Transfected Cells | Histamine-induced cAMP inhibition | 7.9 | [3][4] |

| Mouse | Not specified | 8.3 | [3][4] |

| Monkey | Not specified | 7.5 | [3][4] |

Table 3: In Vitro Inhibition of Mast Cell Function by JNJ-39758979

| Cell Type | Assay | IC50 (nM) | Reference |

| Mouse Bone Marrow-Derived Mast Cells | Histamine-induced chemotaxis | 8 | [12] |

Table 4: Selectivity of JNJ-39758979 for Human Histamine Receptors

| Receptor | Ki (nM) | Reference | |---|---|---|---| | H1R | >1,000 |[12] | | H2R | >1,000 |[12] | | H3R | 1,043 |[12] | | H4R | 12.5 |[12] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of JNJ-39758979 on mast cell function.

Histamine-Induced Mast Cell Chemotaxis Assay

This assay evaluates the ability of a compound to inhibit the directional migration of mast cells towards a histamine gradient.

1. Cell Preparation:

-

Mouse bone marrow-derived mast cells (BMMCs) are cultured for several weeks in the presence of IL-3 to promote differentiation.

-

Prior to the assay, cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer with 0.1% BSA).

2. Chemotaxis Chamber Setup:

-

A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5-8 µm pores) is used.

-

The lower chamber is filled with buffer containing histamine at a concentration known to induce chemotaxis (e.g., 100 nM).

-

The upper chamber is loaded with the BMMC suspension, which has been pre-incubated with varying concentrations of JNJ-39758979 or vehicle control for a specified time (e.g., 30 minutes at 37°C).

3. Incubation:

-

The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 3-4 hours).

4. Quantification of Migration:

-

After incubation, the membrane is removed, and non-migrated cells on the upper surface are wiped away.

-

The membrane is then fixed and stained (e.g., with Giemsa or DAPI).

-

The number of cells that have migrated to the lower side of the membrane is quantified by microscopy.

-

The IC50 value, representing the concentration of JNJ-39758979 that inhibits 50% of the maximal histamine-induced migration, is then calculated.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation. While JNJ-39758979's primary role is not to block IgE-mediated degranulation, this protocol is fundamental for studying mast cell activation.

1. Cell Sensitization (for IgE-mediated activation):

-

Mast cells (e.g., LAD2 human mast cell line or BMMCs) are incubated overnight with anti-DNP IgE to sensitize the FcεRI receptors.

2. Cell Stimulation:

-

Sensitized cells are washed to remove unbound IgE and resuspended in a buffered salt solution (e.g., Tyrode's buffer).

-

Cells are pre-incubated with JNJ-39758979 or vehicle control.

-

Degranulation is induced by adding the antigen (e.g., DNP-HSA) or a non-IgE stimulus like a calcium ionophore (e.g., A23187). For studying H4R-mediated effects, histamine or a selective H4R agonist would be used as the stimulus.

3. Sample Collection:

-

After a short incubation period (e.g., 30 minutes at 37°C), the cells are pelleted by centrifugation.

-

The supernatant, containing the released β-hexosaminidase, is carefully collected.

4. Measurement of β-Hexosaminidase Activity:

-

An aliquot of the supernatant is transferred to a new microplate.

-

The substrate for β-hexosaminidase, p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), is added.

-

The reaction is incubated at 37°C, allowing the enzyme to cleave the substrate and produce a colored product (p-nitrophenol).

-

The reaction is stopped by adding a high pH buffer (e.g., glycine buffer).

-

The absorbance is read at 405 nm using a microplate reader.

-

The percentage of β-hexosaminidase release is calculated relative to the total amount present in lysed cells (positive control).

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways influenced by JNJ-39758979.

Conclusion

This compound is a valuable research tool and a clinical candidate that has significantly advanced our understanding of the role of the histamine H4 receptor in inflammatory and allergic diseases. Its mechanism of action, centered on the antagonism of H4R-mediated signaling in mast cells and other immune cells, offers a distinct therapeutic approach compared to traditional antihistamines or direct inhibitors of mast cell degranulation. The quantitative data on its potency and selectivity, coupled with established experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of H4R antagonism in various mast cell-associated pathologies. While clinical development of JNJ-39758979 has faced challenges, the knowledge gained from its study continues to inform the development of new generations of H4R antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 9. Functional characterization of histamine H4 receptor on human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]

- 11. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

JNJ-39758979 Dihydrochloride: A Technical Guide to Preclinical Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2][3] This receptor is a key player in inflammatory and pruritic responses, making it a compelling target for therapeutic intervention in a range of allergic and immune-mediated disorders.[1][3] Preclinical research has extensively profiled JNJ-39758979, demonstrating its efficacy in various in vitro and in vivo models of disease. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with JNJ-39758979, intended to support further research and development efforts in this area.

Core Compound Profile

| Parameter | Value | Species | Reference |

| Mechanism of Action | Histamine H4 Receptor (H4R) Antagonist | - | [1][2][3] |

| Chemical Name | (R)-4-(3-amino-pyrrolidin-1-yl)-6-isopropyl-pyrimidin-2-ylamine dihydrochloride | - | [2] |

Quantitative Preclinical Data

In Vitro Receptor Binding Affinity and Selectivity

JNJ-39758979 exhibits high affinity for the histamine H4 receptor across multiple species and demonstrates significant selectivity over other histamine receptor subtypes.

| Receptor | Kᵢ (nM) | Species | Reference |

| Histamine H4 Receptor | 12.5 ± 2.6 | Human | [1][2] |

| 5.3 | Mouse | [4] | |

| 25 | Monkey | [4] | |

| Histamine H1 Receptor | >1,000 | Human | [5] |

| Histamine H2 Receptor | >1,000 | Human | [5] |

| Histamine H3 Receptor | 1,043 | Human | [5] |

In Vitro Functional Activity

The antagonistic activity of JNJ-39758979 has been quantified in cell-based functional assays.

| Assay | IC₅₀ (nM) | Cell Type | Species | Reference |

| Histamine-induced Chemotaxis | 8 | Mouse bone marrow-derived mast cells | Mouse | [5] |

Preclinical Pharmacokinetics

Pharmacokinetic profiling of JNJ-39758979 has been conducted in both mice and humans.

| Species | Dose & Route | t½ (hours) | Cₘₐₓ (µM) | Bioavailability (%) | Reference |

| Mouse | 20 mg/kg, p.o. | 4.7 | - | - | [3] |

| Human | Single oral dose | 124-157 | - | - | [1][2][6] |

Key Preclinical Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. JNJ-39758979, as a competitive antagonist, blocks the binding of histamine to the H4 receptor, thereby preventing this downstream signaling cascade.

Experimental Workflow: In Vitro Chemotaxis Assay

This workflow outlines a typical protocol to assess the inhibitory effect of JNJ-39758979 on histamine-induced cell migration.

Experimental Workflow: Ovalbumin-Induced Asthma Model

This diagram illustrates the key steps in a common preclinical model of allergic asthma used to evaluate the efficacy of JNJ-39758979.

Detailed Experimental Protocols

Receptor Binding Assay (Competitive Radioligand Binding)

-

Objective: To determine the binding affinity (Kᵢ) of JNJ-39758979 for the histamine H4 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the recombinant human, mouse, or monkey histamine H4 receptor.

-

Radioligand (e.g., [³H]-Histamine or another suitable H4R-specific radioligand).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of JNJ-39758979.

-

In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kₔ), and varying concentrations of JNJ-39758979 or vehicle.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a non-labeled H4R ligand.

-

Calculate the specific binding at each concentration of JNJ-39758979 and determine the IC₅₀ value (the concentration of JNJ-39758979 that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

-

Objective: To assess the functional antagonist activity of JNJ-39758979 by measuring its ability to block histamine-induced inhibition of cAMP production.

-

Materials:

-

A cell line co-expressing the histamine H4 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.

-

Histamine.

-

This compound.

-

Forskolin (an adenylyl cyclase activator, used to stimulate basal cAMP levels).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Procedure:

-

Culture the cells in appropriate multi-well plates.

-

Pre-incubate the cells with varying concentrations of JNJ-39758979 or vehicle for a defined period (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of histamine (typically the EC₈₀) in the presence of forskolin.

-

Incubate for a specified time to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Generate a dose-response curve for JNJ-39758979 and calculate its IC₅₀ value for the inhibition of the histamine response.

-

In Vivo Ovalbumin-Induced Allergic Asthma Model

-

Objective: To evaluate the in vivo efficacy of JNJ-39758979 in a mouse model of allergic airway inflammation.

-

Animals: BALB/c mice are commonly used for this model.

-

Procedure:

-

Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (Alum).

-

Treatment: Administer JNJ-39758979 (e.g., 0.2 to 20 mg/kg) or vehicle orally once or twice daily, starting before the challenge phase.[5]

-

Challenge: On specific days following the last sensitization (e.g., days 28, 29, and 30), challenge the mice with an aerosol of OVA for a defined period (e.g., 20-30 minutes).

-

Endpoint Analysis (typically 24-48 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform total and differential cell counts to quantify inflammatory cell influx (particularly eosinophils).

-

Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammation and mucus production.

-

Airway Hyperresponsiveness (AHR): Measure changes in lung function in response to increasing concentrations of a bronchoconstrictor like methacholine.

-

-

In Vivo FITC-Induced Contact Hypersensitivity Model

-

Objective: To assess the efficacy of JNJ-39758979 in a Th2-dependent model of skin inflammation.

-

Animals: BALB/c mice are typically used.

-

Procedure:

-

Sensitization: Apply fluorescein isothiocyanate (FITC) solution to the shaved abdomen of the mice.

-

Challenge: After a set number of days (e.g., 5-7 days), challenge the mice by applying FITC solution to one ear. The contralateral ear receives the vehicle as a control.

-

Treatment: Administer JNJ-39758979 (e.g., 20 mg/kg) or vehicle orally prior to the challenge.[5]

-

Endpoint Analysis (typically 24 hours after challenge):

-

Ear Swelling: Measure the thickness of both ears using a caliper. The difference in thickness between the FITC-treated and vehicle-treated ears represents the inflammatory edema.

-

Histology: Collect ear tissue for histological analysis to assess cellular infiltration (e.g., eosinophils and mast cells).

-

Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines and chemokines.

-

-

Conclusion

This compound has been extensively characterized in preclinical studies as a potent and selective histamine H4 receptor antagonist. The data summarized in this guide, along with the detailed experimental protocols, highlight its potential as a therapeutic agent for allergic and inflammatory conditions. The provided workflows and signaling pathway diagrams offer a clear visual representation of its mechanism of action and the experimental designs used to evaluate its efficacy. This information serves as a valuable resource for researchers and drug development professionals continuing to explore the therapeutic potential of H4R antagonism.

References

- 1. researchgate.net [researchgate.net]

- 2. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-39758979 Dihydrochloride: A Histamine H4 Receptor Antagonist in Allergic Inflammation Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in the modulation of immune and inflammatory responses.[1][2] The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells, making it a compelling target for therapeutic intervention in allergic inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the preclinical evaluation of JNJ-39758979 in various models of allergic inflammation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action

JNJ-39758979 exerts its anti-inflammatory effects by competitively blocking the binding of histamine to the H4 receptor. This antagonism inhibits downstream signaling cascades that are crucial for the chemotaxis, activation, and effector functions of key inflammatory cells involved in allergic responses.

Data Presentation

Receptor Binding Affinity and Selectivity

JNJ-39758979 demonstrates high affinity for the human histamine H4 receptor and significant selectivity over other histamine receptor subtypes.[1][2]

| Receptor Subtype | Species | Ki (nM) | Selectivity vs. H4R |

| H4R | Human | 12.5 ± 2.6 | - |

| H1R | Human | >1,000 | >80-fold |

| H2R | Human | >1,000 | >80-fold |

| H3R | Human | 1,043 | ~83-fold |

Table 1: Receptor binding affinity (Ki) and selectivity of JNJ-39758979 for human histamine receptors.[1][2]

In Vitro Efficacy

JNJ-39758979 effectively inhibits histamine-induced responses in isolated inflammatory cells.

| Assay | Cell Type | Endpoint | IC50 (nM) |

| Chemotaxis | Mouse Bone Marrow-Derived Mast Cells | Inhibition of histamine-induced chemotaxis | 8 |

Table 2: In vitro functional activity of JNJ-39758979.

In Vivo Efficacy in Allergic Inflammation Models

JNJ-39758979 has demonstrated dose-dependent efficacy in murine models of allergic asthma and dermatitis.

| Model | Endpoint | Dose (mg/kg, p.o.) | % Inhibition |

| Ovalbumin-Induced Airway Inflammation | Eosinophil infiltration in BALF | 0.2 | Not specified |

| 2 | Not specified | ||

| 20 | Significant reduction | ||

| FITC-Induced Contact Hypersensitivity | Ear Edema | 20 | Significant decrease |

Table 3: In vivo efficacy of JNJ-39758979 in mouse models of allergic inflammation.

Experimental Protocols

Ovalbumin-Induced Airway Inflammation in Mice

This model mimics key features of allergic asthma, including eosinophilic inflammation and Th2 cytokine production.

Protocol:

-

Animals: Female BALB/c mice (6-8 weeks old) are commonly used due to their Th2-biased immune responses.

-

Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (alum) in a total volume of 200 µL saline on days 0 and 14.

-

Drug Administration: JNJ-39758979 or vehicle is administered orally (p.o.) at the desired doses (e.g., 0.2, 2, and 20 mg/kg) daily from day 20 to 23, typically 1 hour prior to the OVA challenge.

-

Challenge: From day 21 to 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes.

-

Endpoint Analysis (Day 24):

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect bronchoalveolar lavage fluid (BALF). Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed.

-

Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant are measured by ELISA.

-

Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to assess inflammatory cell infiltration and mucus production.

-

FITC-Induced Contact Hypersensitivity

This model is used to evaluate the efficacy of compounds in a Th2-dependent model of atopic dermatitis.

Protocol:

-

Animals: BALB/c mice are typically used.

-

Sensitization: On day 0, the shaved abdomen of the mice is painted with 400 µL of 0.5% fluorescein isothiocyanate (FITC) dissolved in a 1:1 mixture of acetone and dibutyl phthalate.

-

Drug Administration: JNJ-39758979 or vehicle is administered orally (e.g., 20 mg/kg) on day 5, typically 1 hour before the challenge.

-

Challenge: On day 5, one ear of each mouse is challenged by applying 20 µL of 0.5% FITC solution to both the inner and outer surfaces. The contralateral ear receives the vehicle as a control.

-

Endpoint Analysis: Ear swelling is measured 24 hours after the challenge using a micrometer. The difference in ear thickness between the FITC-challenged and vehicle-treated ears is calculated as the measure of the inflammatory response.

In Vitro Mast Cell Degranulation Assay

This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

Protocol (Example using RBL-2H3 cells):

-

Cell Culture and Sensitization: Rat basophilic leukemia (RBL-2H3) cells are cultured in appropriate media. For IgE-mediated degranulation, cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

Compound Incubation: Sensitized cells are washed and then pre-incubated with various concentrations of JNJ-39758979 or vehicle for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulation: Degranulation is induced by adding the antigen, DNP-human serum albumin (DNP-HSA), and incubating for a further period (e.g., 1 hour) at 37°C.

-

Measurement of Mediator Release: The release of granular contents is quantified by measuring the activity of a marker enzyme, such as β-hexosaminidase, in the cell supernatant. The absorbance is read at 405 nm.

-

Data Analysis: The percentage of inhibition of degranulation is calculated relative to the vehicle-treated control. The IC50 value is determined from the concentration-response curve.

Signaling Pathways in Allergic Inflammation

JNJ-39758979, by blocking the H4R, interferes with key signaling pathways that drive the allergic inflammatory cascade.

Conclusion

This compound is a highly selective and potent histamine H4 receptor antagonist with demonstrated efficacy in preclinical models of allergic asthma and atopic dermatitis. Its ability to inhibit the recruitment and activation of key inflammatory cells, such as eosinophils and mast cells, underscores the therapeutic potential of H4R antagonism in allergic diseases. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation of JNJ-39758979 and other H4R antagonists in the context of allergic inflammation. Further research focusing on the downstream signaling pathways and the impact on a broader range of inflammatory mediators will continue to elucidate the full therapeutic utility of this compound class.

References

- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Histamine H4 Receptor Antagonist, JNJ 39758979, Is Effective in Reducing Histamine-Induced Pruritus in a Randomized… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for JNJ-39758979 Dihydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] As a selective H4R antagonist, JNJ-39758979 has been investigated for its anti-inflammatory and antipruritic properties.[3][4] The histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as eosinophils, mast cells, and T cells. Its involvement in inflammatory and pruritic responses has been demonstrated in preclinical studies.[1][2] This document provides detailed protocols for key in vitro assays to characterize the binding affinity and functional activity of JNJ-39758979.

Mechanism of Action

JNJ-39758979 acts as a high-affinity antagonist at the histamine H4 receptor.[3][5] The H4 receptor is coupled to the Gi/o family of G proteins. Upon agonist binding (e.g., histamine), the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. JNJ-39758979 competitively binds to the H4 receptor, preventing histamine from binding and activating this downstream signaling cascade.[3][4][5]

Data Presentation

Binding Affinity and Functional Potency of JNJ-39758979

The following tables summarize the in vitro binding affinity (Ki) and functional potency (pA2, IC50) of JNJ-39758979 against the histamine H4 receptor across various species, as well as its selectivity over other histamine receptor subtypes.

Table 1: H4 Receptor Binding Affinity (Ki) and Functional Antagonism (pA2)

| Species | Binding Affinity (Ki, nM) | Functional Antagonism (pA2) |

| Human | 12.5[3][4][5] | 7.9[3][4][5] |

| Mouse | 5.3[3][4][5] | 8.3[3][4][5] |

| Monkey | 25[3][4][5] | 7.5[3][4][5] |

| Rat | 188[3][4][5] | 7.2[3][4][5] |

| Guinea Pig | 306[3][4][5] | - |

| Dog | ≥10,000[3][4][5] | - |

Table 2: Functional Antagonism in Specific Assays

| Assay Type | Cell Type/System | Agonist | Potency Metric | Value |

| cAMP Inhibition | Transfected Cells | Histamine | pA2 | 7.9[3][4][5] |

| Aequorin-based Ca2+ Flux | Transfected Cells | - | IC50 | 32 nM[6] |

| [35S]GTPγS Binding | - | - | pKb | 6.67[6] |

| Mast Cell Chemotaxis | Mouse Bone Marrow-Derived Mast Cells | Histamine | IC50 | 8 nM[7] |

Table 3: Selectivity Profile Against Other Human Histamine Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

| H1 Receptor | >1,000[7] |

| H2 Receptor | >1,000[7] |

| H3 Receptor | 1,043[7] |

Experimental Protocols

Radioligand Binding Assay for H4 Receptor

This protocol determines the binding affinity (Ki) of JNJ-39758979 for the H4 receptor using a competitive binding assay with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human H4 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (5-10 µg protein/well).

-

Radioligand (e.g., [3H]-histamine) at a concentration near its Kd.

-

JNJ-39758979 dihydrochloride at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle for total binding control.

-

A high concentration of a non-radiolabeled H4R ligand (e.g., unlabeled histamine) for non-specific binding control.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of JNJ-39758979. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Functional Assay

This assay measures the ability of JNJ-39758979 to functionally antagonize histamine-induced inhibition of cAMP production in cells expressing the H4 receptor.

Methodology:

-

Cell Culture: Culture cells stably expressing the human H4 receptor (e.g., CHO-K1) in appropriate media. Seed cells into a 96-well plate and allow them to attach overnight.

-

Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of this compound. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Add a solution containing a fixed concentration of histamine (typically the EC80 concentration for cAMP inhibition) and a phosphodiesterase inhibitor (e.g., IBMX) to all wells. To stimulate adenylyl cyclase and generate a measurable cAMP signal, add forskolin.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Construct a dose-response curve by plotting the cAMP levels against the log concentration of JNJ-39758979. Calculate the IC50 value. The pA2 value, a measure of antagonist potency, can be determined using the Schild equation, which requires generating dose-response curves for histamine in the presence of different fixed concentrations of JNJ-39758979.[3][4][5]

Eosinophil Shape Change Assay

This assay provides a pharmacodynamic readout of H4R antagonism by measuring the inhibition of histamine-induced shape change in eosinophils.[8]

Methodology:

-

Blood Collection: Obtain fresh whole blood from healthy human volunteers in heparinized tubes.

-

Pre-incubation: Aliquot the blood and incubate with various concentrations of JNJ-39758979 or vehicle control for 15-30 minutes at 37°C.

-

Stimulation: Add histamine to a final concentration known to induce a submaximal shape change response (e.g., 1 µM). Incubate for 5-10 minutes at 37°C.

-

Fixation: Stop the reaction by adding a fixing solution (e.g., paraformaldehyde-based).

-

Staining: Lyse the red blood cells and stain the remaining leukocytes with fluorescently-labeled antibodies specific for eosinophils (e.g., anti-CCR3).

-

Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the eosinophil population. The change in cell shape from spherical to amoeboid results in an increase in the forward scatter (FSC) signal.

-

Data Analysis: Determine the percentage of eosinophils that have undergone a shape change for each condition. Plot the percentage inhibition of shape change against the concentration of JNJ-39758979 to determine the IC50. This assay was used as a pharmacodynamic readout in a clinical study with JNJ-39758979.[8]

References

- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JNJ-39758979 | Histamine Receptor | TargetMol [targetmol.com]

- 6. JNJ-39758979 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. caymanchem.com [caymanchem.com]

- 8. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JNJ-39758979 Dihydrochloride in Eosinophil Shape Change Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key receptor involved in inflammatory and pruritic responses.[1][2] It demonstrates high affinity for the human H4R, with a Ki of 12.5 ± 2.6 nM, and exhibits over 80-fold selectivity against other histamine receptors.[1][2] One of the key functional assays used to characterize the in vitro and in vivo activity of H4R antagonists like JNJ-39758979 is the eosinophil shape change assay. Histamine induces a rapid and transient change in the shape of human eosinophils, a process mediated by the H4 receptor.[3][4][5] This morphological alteration, which precedes chemotaxis, can be quantified by measuring changes in forward scatter (FSC) using flow cytometry.[5] The inhibition of histamine-induced eosinophil shape change serves as a valuable pharmacodynamic biomarker in clinical studies of H4R antagonists.[3][6][7]

These application notes provide a detailed protocol for utilizing JNJ-39758979 dihydrochloride in an eosinophil shape change assay, along with relevant quantitative data and a depiction of the associated signaling pathway and experimental workflow.

Data Presentation

Table 1: Potency of Histamine and H4R Ligands in Eosinophil Shape Change Assay

| Compound | Parameter | Value | Reference |

| Histamine | EC50 | 19 nM | [3][4] |

| Histamine (Maximal Effect) | Concentration | 0.3 µM | [3][4] |

| Imetit (H3/H4 Agonist) | EC50 | 25 nM | [3][4] |

| Clobenpropit (H4 Agonist) | EC50 | 72 nM | [3][4] |

Table 2: Inhibitory Potency of H4R Antagonists on Histamine-Induced Eosinophil Shape Change

| Compound | Parameter | Value | Notes | Reference |

| JNJ-7777120 | IC50 | 0.3 µM | Against 1 µM histamine | [3][4] |

| Thioperamide | IC50 | 1.4 µM | Against 1 µM histamine | [3][4] |

| JNJ-39758979 | Inhibition | Statistically significant | At concentrations >100 nM in vivo | [6] |

| JNJ-39758979 | Ki (human H4R) | 12.5 ± 2.6 nM | --- | [1][2] |

Experimental Protocols

Principle

This assay measures the ability of this compound to inhibit histamine-induced shape change in isolated human eosinophils. Eosinophils are pre-incubated with varying concentrations of this compound before being stimulated with a sub-maximal concentration of histamine. The resulting change in cell morphology is quantified by an increase in the forward scatter (FSC) signal using a flow cytometer.

Materials

-

This compound

-

Histamine

-

Ficoll-Paque PLUS

-

Anti-CD16 magnetic beads

-

Assay Buffer (e.g., HBSS with Ca2+ and Mg2+)

-

Human peripheral blood from healthy, consenting donors

-

Flow cytometer

-

Polypropylene tubes

Method